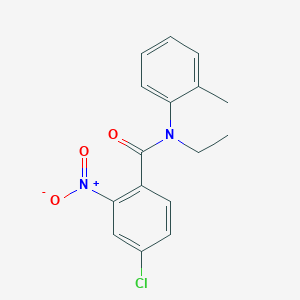
4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, an ethyl group, a methylphenyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the benzamide structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical agents like tin(II) chloride.
Substitution: Nucleophiles such as sodium hydroxide or primary amines can be used under basic conditions.
Major Products:
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used; for example, using hydroxide ions would yield a hydroxy derivative.
Scientific Research Applications
4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
4-Chloro-N-ethyl-N-(2-methylphenyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-N-ethyl-N-(2-methylphenyl)-3-nitrobenzamide: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
Uniqueness: 4-Chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications in various fields. The presence of both chloro and nitro groups provides a versatile platform for further chemical modifications and functionalization.
Properties
Molecular Formula |
C16H15ClN2O3 |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
4-chloro-N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-3-18(14-7-5-4-6-11(14)2)16(20)13-9-8-12(17)10-15(13)19(21)22/h4-10H,3H2,1-2H3 |
InChI Key |
DMBJHHNYOUSVSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















